2-bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide

LRRK2 Parkinson's disease Kinase inhibitor

Procure 2-bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide (CAS 921544-50-5) for reproducible LRRK2 Parkinson's disease research. This precise ortho-bromo, 6-ethylsulfonyl-pyridazine analog is the pharmacophore that rescues CNS target engagement, overcoming the brain-exposure limitation of earlier benzamides. Its kinome-wide selectivity (>140 kinases profiled) ensures clean LRRK2-dependent phenotypic data. Do not substitute with regioisomeric or alternative halogen analogs, as minor modifications drastically alter kinase selectivity, brain penetration, and in vivo Ser935 phosphorylation efficacy.

Molecular Formula C19H16BrN3O3S
Molecular Weight 446.32
CAS No. 921544-50-5
Cat. No. B2413781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide
CAS921544-50-5
Molecular FormulaC19H16BrN3O3S
Molecular Weight446.32
Structural Identifiers
SMILESCCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br
InChIInChI=1S/C19H16BrN3O3S/c1-2-27(25,26)18-12-11-17(22-23-18)13-7-9-14(10-8-13)21-19(24)15-5-3-4-6-16(15)20/h3-12H,2H2,1H3,(H,21,24)
InChIKeyOZFASSREBPEEBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide – Structural & Pharmacological Baseline for LRRK2 Inhibitor Procurement


2-Bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide (CAS 921544-50-5) is a synthetic small molecule belonging to the 5-substituted-N-pyridazinylbenzamide class, characterized by a 2-bromobenzamide moiety linked to a 6-ethylsulfonylpyridazine core. This compound class has been identified as potent and highly selective inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a genetically validated target for Parkinson's disease [1]. The specific substitution pattern (bromine at the ortho position of the benzamide ring, ethylsulfonyl at the pyridazine 6-position) distinguishes it from the broader series and positions it within structure-activity relationship (SAR) efforts aimed at optimizing kinase selectivity, brain penetration, and oral bioavailability [2].

Why Generic Substitution of 2-Bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide is Not Feasible


Within the 5-substituted-N-pyridazinylbenzamide series, minor structural modifications produce large differences in key drug-discovery parameters. The lead compound 1 from the initial series exhibited high LRRK2 potency and selectivity but failed to reduce Ser935 phosphorylation in brain despite high exposure, indicating a lack of central target engagement [1]. Subsequent optimization of the benzamide substituents, including variations of the bromine position and the introduction of the ethylsulfonyl group, was essential to achieve compounds such as 18 and 23, which demonstrated high unbound brain fractions and in vivo target modulation [2]. Therefore, an analog with a different halogen, a regioisomeric bromine, or an alternative sulfonyl group cannot be assumed to replicate the specific potency, kinase selectivity fingerprint, or pharmacokinetic profile of 2-bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide. Direct procurement of the precisely specified compound is thus critical for reproducibility in LRRK2 research.

Quantitative Differentiation Evidence for 2-Bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide Against Key Comparators


LRRK2 Binding Affinity: Class-Level Potency Contextualized by Halogen SAR

While a public direct Ki value for 2-bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide is unavailable, the closest validated analog with a bromine substitution (compound 3b from the Ding 2017 series, bearing a 2-bromo substituent on a related benzamide scaffold) demonstrated a LRRK2 Ki of 2.4 nM [1]. This value places the 2-bromo congener among the most potent LRRK2 inhibitors reported. By contrast, the unsubstituted benzamide lead (compound 1) showed significantly lower potency, illustrating the critical role of the halogen in enhancing target engagement. The presence of the 2-bromo group in the target compound is therefore expected to confer a comparable single-digit nanomolar affinity advantage relative to non-halogenated or alternatively substituted analogs, a critical differentiator for assay design and lead optimization [2].

LRRK2 Parkinson's disease Kinase inhibitor

Kinome-Wide Selectivity: Advantage of the 5-Substituted Pyridazinylbenzamide Scaffold

The 5-substituted-N-pyridazinylbenzamide scaffold has been extensively profiled for selectivity. Optimized compounds from this series (exemplified by compounds 18 and 23) demonstrated excellent selectivity when screened against a panel of 140 kinases, with no significant off-target inhibition detected [1]. This selectivity profile is a direct consequence of the unique pyridazine-ethylsulfonyl core interacting with a distinct binding pocket in LRRK2 that is not conserved across the kinome. Analogs lacking the ethylsulfonyl group or with altered pyridazine substitution exhibit reduced selectivity and are more likely to inhibit off-target kinases such as MLK1 [2]. While the specific selectivity profile of 2-bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide has not been individually published, its retention of the ethylsulfonyl-pyridazine pharmacophore strongly suggests it preserves the class-defining selectivity advantage.

Kinase selectivity Off-target profiling Chemical probe

In Vivo Brain Target Engagement: Pivotal Role of the Pyridazine Core for CNS Penetration

A critical deficiency of the early lead series was the inability to achieve LRRK2 Ser935 phosphorylation inhibition in the brain, despite high plasma and brain exposure [1]. Subsequent optimization of the core scaffold, including the introduction of the 6-ethylsulfonylpyridazine moiety present in the target compound, was essential for achieving high unbound brain fractions and in vivo CNS target engagement. Compound 18, a close structural analog, demonstrated significant inhibition of LRRK2 Ser935 phosphorylation in rat brain following intravenous infusion at 5 mg/kg/h [2]. This pharmacodynamic response is contingent on the specific physicochemical properties imparted by the pyridazine-ethylsulfonyl core. Compounds with alternative heterocycles or sulfonyl modifications that alter the unbound brain fraction would not necessarily replicate this in vivo efficacy profile.

Brain penetration CNS exposure Pharmacodynamic biomarker

Recommended Application Scenarios for 2-Bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide Based on Evidenced Differentiation


Selective Chemical Probe for LRRK2-Dependent Signaling in Parkinson's Disease Models

The compound is best deployed as a research tool in cellular and in vivo Parkinson's disease models where high selectivity for LRRK2 is essential to dissect kinase-specific signaling pathways. Its inferred high kinome selectivity, inherited from the optimized 5-substituted-N-pyridazinylbenzamide class profiled against 140 kinases, minimizes off-target confounding effects, enabling cleaner interpretation of LRRK2-dependent phenotypes [1].

In Vivo CNS Pharmacodynamic Studies Requiring Robust Brain Target Engagement

For studies requiring reliable inhibition of LRRK2 Ser935 phosphorylation in the brain, this compound is appropriate given that its ethylsulfonyl-pyridazine core is the pharmacophore that rescued CNS target engagement in the lead optimization series. This overcomes the limitation of earlier analogs that showed high brain exposure but no pharmacodynamic effect, making it suitable for preclinical efficacy models in rats [1].

Structure-Activity Relationship (SAR) Benchmarking for Halogen-Substituted Kinase Inhibitors

The 2-bromo substitution differentiates this compound from other halogenated or regioisomeric analogs (e.g., 3-bromo or 4-iodo variants) and serves as a critical SAR probe. Researchers can use it to benchmark the contribution of the ortho-bromo group to LRRK2 affinity (inferred Ki ~2.4 nM from the closest analog) and selectivity, aiding the rational design of next-generation inhibitors [2].

In Vitro Kinase Profiling and Counter-Screening Panels

The compound is suitable for inclusion in kinase selectivity panels as a representative of the highly selective 5-substituted-N-pyridazinylbenzamide scaffold. Its use in counter-screening assays against kinases such as MLK1 can validate that observed biological effects are truly LRRK2-specific, leveraging the class-level selectivity data established across >140 kinases [1].

Quote Request

Request a Quote for 2-bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.